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Compound of Interest

Compound Name: tert-Butyl 3,5-dinitrobenzoate

Cat. No.: B1266561 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for tert-
Butyl 3,5-dinitrobenzoate, a compound of interest in organic synthesis and medicinal

chemistry. Due to the limited availability of experimentally derived spectra in public databases,

this document presents predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) data

based on the analysis of its constituent functional groups. The methodologies described herein

represent standard protocols for the acquisition of such spectroscopic data.

Predicted Spectroscopic Data
The following tables summarize the anticipated quantitative data for the ¹H NMR, ¹³C NMR, and

IR spectra of tert-Butyl 3,5-dinitrobenzoate. These predictions are derived from established

chemical shift and absorption frequency ranges for analogous molecular structures.

Table 1: Predicted ¹H NMR Spectroscopic Data for tert-Butyl 3,5-dinitrobenzoate

Chemical Shift (δ)
(ppm)

Multiplicity Integration Assignment

~9.1 - 9.3 Triplet (t) 1H H-4 (Aromatic)

~8.9 - 9.1 Doublet (d) 2H H-2, H-6 (Aromatic)

~1.6 Singlet (s) 9H -C(CH₃)₃ (tert-Butyl)
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Table 2: Predicted ¹³C NMR Spectroscopic Data for tert-Butyl 3,5-dinitrobenzoate

Chemical Shift (δ) (ppm) Assignment

~162 - 164 C=O (Ester Carbonyl)

~148 C-3, C-5 (Aromatic, C-NO₂)

~133 - 135 C-1 (Aromatic, C-COO)

~128 - 130 C-4 (Aromatic)

~120 - 122 C-2, C-6 (Aromatic)

~83 - 85 -C(CH₃)₃ (Quaternary Carbon)

~28 -C(CH₃)₃ (Methyl Carbons)

Table 3: Predicted IR Absorption Frequencies for tert-Butyl 3,5-dinitrobenzoate

Wavenumber (cm⁻¹) Intensity Assignment

~3100 - 3050 Medium Aromatic C-H Stretch

~2980 - 2950 Medium
Aliphatic C-H Stretch (tert-

Butyl)

~1730 - 1715 Strong C=O Stretch (Ester)

~1600, ~1475 Medium-Weak Aromatic C=C Bending

~1550, ~1350 Strong
Asymmetric and Symmetric

N=O Stretch (Nitro group)

~1300 - 1250 Strong C-O Stretch (Ester)

~900 - 690 Strong
Aromatic C-H Bending (Out-of-

plane)
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The following sections detail the standard methodologies for obtaining the NMR and IR spectra

of organic compounds like tert-Butyl 3,5-dinitrobenzoate.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:

Approximately 5-10 mg of the solid sample of tert-Butyl 3,5-dinitrobenzoate is accurately

weighed.

The sample is dissolved in approximately 0.5-0.7 mL of a deuterated solvent (e.g.,

Chloroform-d, CDCl₃).

The solution is transferred to a standard 5 mm NMR tube.

¹H NMR Acquisition:

Instrument: A 300 MHz or higher field NMR spectrometer.

Parameters:

Number of scans: 16-32

Relaxation delay: 1-2 seconds

Pulse width: 30-45 degrees

Acquisition time: 2-4 seconds

Spectral width: 0-12 ppm

Referencing: The chemical shifts are referenced to the residual solvent peak (e.g., CDCl₃ at

7.26 ppm).

¹³C NMR Acquisition:

Instrument: A 75 MHz or higher field NMR spectrometer.

Parameters:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 6 Tech Support

https://www.benchchem.com/product/b1266561?utm_src=pdf-body
https://www.benchchem.com/product/b1266561?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1266561?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Number of scans: 1024-4096 (or more, depending on sample concentration)

Relaxation delay: 2-5 seconds

Pulse width: 30-45 degrees

Acquisition time: 1-2 seconds

Spectral width: 0-200 ppm

Decoupling: Proton broadband decoupling is applied during acquisition.

Referencing: The chemical shifts are referenced to the solvent peak (e.g., CDCl₃ at 77.16

ppm).

Infrared (IR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):

A small amount of the solid sample is placed directly onto the ATR crystal.

Pressure is applied to ensure good contact between the sample and the crystal.

IR Spectrum Acquisition:

Instrument: A Fourier-Transform Infrared (FT-IR) spectrometer equipped with a diamond or

germanium ATR accessory.

Parameters:

Spectral range: 4000-400 cm⁻¹

Resolution: 4 cm⁻¹

Number of scans: 16-32

Background: A background spectrum of the clean, empty ATR crystal is recorded prior to

sample analysis and automatically subtracted from the sample spectrum.
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Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the general workflow for obtaining and interpreting

spectroscopic data for an organic compound.

Sample Preparation Data Acquisition Data Analysis & Interpretation

Synthesis & Purification of
tert-Butyl 3,5-dinitrobenzoate
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Spectroscopic analysis workflow.

To cite this document: BenchChem. [Spectroscopic Profile of tert-Butyl 3,5-dinitrobenzoate: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1266561#spectroscopic-data-for-tert-butyl-3-5-
dinitrobenzoate-nmr-ir]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 6 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1266561?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

